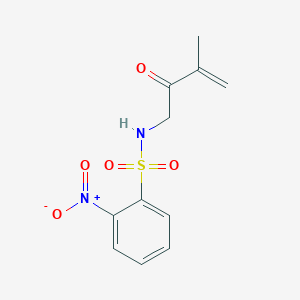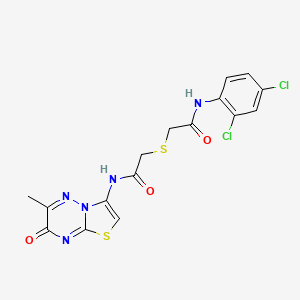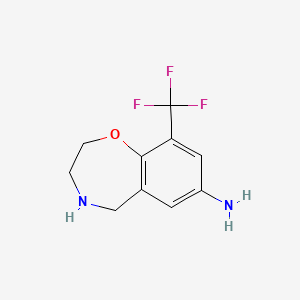![molecular formula C22H30O2Si B12632625 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- is a complex organic compound with a unique structure that includes a naphthalenol core, a silyl ether group, and a tetrahydro-phenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- typically involves the protection of the hydroxyl group of 1-naphthalenol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the tetrahydro-phenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
作用機序
The mechanism of action of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- involves its interaction with molecular targets through its functional groups. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group, which can then participate in hydrogen bonding or other interactions. The tetrahydro-phenyl moiety may contribute to the compound’s hydrophobic interactions with target molecules .
類似化合物との比較
Similar Compounds
1-Naphthalenol: A simpler analog without the silyl ether and tetrahydro-phenyl groups.
1-Naphthalenol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: A similar compound with the silyl ether group at a different position.
1-Naphthalenol, decahydro-4,8a-dimethyl-6-(1-methylethenyl)-: Another analog with different substituents on the naphthalenol core
特性
分子式 |
C22H30O2Si |
|---|---|
分子量 |
354.6 g/mol |
IUPAC名 |
6-[tert-butyl(dimethyl)silyl]oxy-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C22H30O2Si/c1-21(2,3)25(4,5)24-19-13-14-20-17(16-19)10-9-15-22(20,23)18-11-7-6-8-12-18/h6-8,11-14,16,23H,9-10,15H2,1-5H3 |
InChIキー |
VXQMZEXUAZSCIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene](/img/structure/B12632548.png)
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)

![Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)
![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
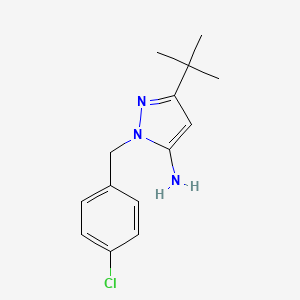
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
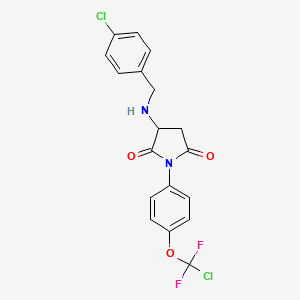
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
